1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
CAS No.:
Cat. No.: VC20736344
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H36N4O5S |
|---|---|
| Molecular Weight | 528.7 g/mol |
| IUPAC Name | 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide |
| Standard InChI | InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m0/s1 |
| Standard InChI Key | LHGUZCKPFXXVPV-SFHVURJKSA-N |
| Isomeric SMILES | CCS(=O)(=O)N1CCC(CC1)[C@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |
| Canonical SMILES | CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C |
Introduction
The compound 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is a complex organic molecule featuring multiple functional groups, including an indole moiety, a pyridine derivative, and a piperidine ring. This structural diversity contributes to its potential biological activity and interactions with various biological targets.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred based on its components.
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Molecular Weight: Approximately 484.66 g/mol, as mentioned for a similar compound.
Functional Groups
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Indole Moiety: Known for its aromatic properties and biological activity.
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Pyridine Derivative: Contains a 4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl group, which may contribute to its solubility and reactivity.
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Piperidine Ring: Modified with a 1-ethylsulfonyl group, affecting its stability and interactions.
Synthesis and Reactivity
The synthesis of this compound likely involves multiple steps, including the formation of the indole and pyridine rings, and the introduction of the piperidine and sulfonyl groups. The reactivity of this compound is influenced by its functional groups, which can participate in various chemical reactions such as nucleophilic substitutions and additions.
Potential Therapeutic Applications
While specific therapeutic applications for this compound are not detailed in the search results, compounds with similar structural features often exhibit biological activity relevant to drug development. The presence of indole and pyridine moieties, for example, is common in molecules with pharmacological properties.
Table: Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|
| 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | Approximately 484.66 | Indole, Pyridine, Piperidine |
| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 488.5 | Pyrazolo[3,4-c]pyridine, Piperidine |
| CPI-169 racemate | - | Indole, Pyridine, Piperidine |
Research Implications
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The compound's structural complexity suggests potential for diverse biological interactions.
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Further research is needed to fully explore its therapeutic potential and pharmacokinetic properties.
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